molecular formula C18H28F3N3O2 B2768180 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide CAS No. 2309747-62-2

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2768180
CAS No.: 2309747-62-2
M. Wt: 375.436
InChI Key: VSAPQLBJXHBSRB-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates two key pharmacophores: a cyclohexenyl ethyl group and a trifluoroethyl piperidine moiety, linked by an oxalamide bridge. The 2,2,2-trifluoroethyl group is a common motif in drug design, known to influence a molecule's electronic properties, metabolic stability, and its ability to bind to biological targets . The cyclohex-1-en-1-yl fragment is another privileged structure frequently found in compounds designed for central nervous system (CNS) and other therapeutic target interactions . The oxalamide linker, as seen in structurally related molecules, often serves as a key hydrogen-bonding unit that can be critical for specific target engagement . This specific molecular architecture suggests potential application as a building block or intermediate in the synthesis of more complex bioactive molecules. Researchers may investigate this compound as a potential ligand for G-protein-coupled receptors (GPCRs) or enzymes where the piperidine and cyclohexenyl groups are prevalent. Its primary research value lies in its use as a chemical probe for studying structure-activity relationships (SAR) in the development of new therapeutic agents, particularly where the incorporation of fluorine atoms is desired to modulate lipophilicity and binding affinity. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28F3N3O2/c19-18(20,21)13-24-10-7-15(8-11-24)12-23-17(26)16(25)22-9-6-14-4-2-1-3-5-14/h4,15H,1-3,5-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAPQLBJXHBSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexene with ethylamine to form the intermediate N-(2-cyclohexen-1-yl)ethylamine. This intermediate is then reacted with 1-(2,2,2-trifluoroethyl)piperidine-4-carboxaldehyde under controlled conditions to yield the final oxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxamide group into amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives .

Scientific Research Applications

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents HPLC Retention Time (min) Microsomal Stability (Human, % remaining at 60 min)
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide ~433.4 (calc.) Cyclohexenylethyl, trifluoroethyl-piperidinylmethyl N/A Not reported
(R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (17) 381.2 Naphthylethyl, tetrahydro-2H-pyran-4-ylmethyl 1.07 45% (estimated from analogous compounds)
(R)-1-(2-methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine (11) 390.24 Methoxypyridinyl, naphthylethyl-piperidinylmethyl 4.78 28% (mouse microsomes)
N-[2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide 488.5 Indolylmethyl, trifluoromethylphenyl Not reported Not reported

Pharmacological and Pharmacokinetic Insights

Metabolic Stability

  • The trifluoroethyl group in the target compound is expected to enhance metabolic stability compared to non-fluorinated analogues like compound 17, which showed moderate stability (45% remaining in human microsomes) .
  • Compound 11, lacking fluorine substituents, exhibited poor stability (28% remaining in mouse microsomes), highlighting the critical role of fluorination in resisting oxidative metabolism .

Structural Flexibility vs. Rigidity

  • In contrast, the naphthyl group in compound 17 provides rigidity and π-π stacking interactions but may reduce solubility .

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structural features, including a cyclohexene moiety and a piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising avenues:

1. Antimicrobial Activity
Preliminary studies suggest that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .

2. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated dose-dependent inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Such inhibition could lead to significant interactions with other medications.

3. Neuropharmacological Effects
Given the presence of the piperidine moiety, there is potential for neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in models of anxiety and depression . The efficacy of these compounds in modulating neurotransmitter levels could provide insights into their therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of derivatives based on the core structure of this compound:

StudyCompoundActivityIC50 Value
Derivative AAnti-tubercular1.35 μM
Derivative BCYP450 Inhibition>95% at 900 mg
Derivative CNeurotransmitter ModulationNot specified

These findings highlight the compound's potential as a lead structure for developing new pharmacological agents targeting infectious diseases and neurological disorders.

Q & A

Basic: What synthetic strategies are recommended for the efficient preparation of this compound, and how can reaction yields and purity be optimized?

Methodological Answer:
The synthesis of this ethanediamide derivative requires a multi-step approach involving:

Functional Group Protection : Protect reactive sites (e.g., amine groups) using tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during coupling steps .

Stepwise Coupling : Utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the cyclohexene-ethyl and trifluoroethyl-piperidine intermediates .

Purification : Optimize column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or preparative HPLC to isolate the final compound with >95% purity .

Yield Improvement : Monitor reaction progress via TLC or LC-MS and adjust stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to amine) to maximize yields .

Advanced: How does the trifluoroethyl substituent on the piperidine ring influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Methodological Answer:
The trifluoroethyl group enhances:

  • Metabolic Stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. Assess via liver microsomal assays comparing fluorinated vs. non-fluorinated analogs .
  • Lipophilicity : Measure logP values (e.g., shake-flask method) to quantify increased membrane permeability, critical for CNS-targeting applications .
  • Target Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding kinetics to receptors (e.g., sigma-1 or NMDA receptors), where fluorination may enhance hydrophobic interactions .

Basic: What analytical techniques are essential for structural validation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks for key groups (e.g., cyclohexene protons at δ 5.6–5.8 ppm, trifluoroethyl CF₃ at δ 120–125 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify purity (>95%) and detect trace impurities .

Advanced: How can computational modeling predict the compound’s interaction with neurological targets, and what validation experiments are required?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like serotonin receptors. Focus on piperidine-fluorine interactions with hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes and binding energy (MM-GBSA calculations) .
  • Validation : Compare computational predictions with in vitro radioligand displacement assays (e.g., Ki values for 5-HT₆ receptor inhibition) .

Basic: What are the critical parameters for optimizing solubility and stability in biological assays?

Methodological Answer:

  • Solubility Screening : Test in PBS, DMSO, and cyclodextrin-based vehicles. Use dynamic light scattering (DLS) to detect aggregation .
  • pH Stability : Incubate the compound at pH 2–8 (37°C, 24 hrs) and quantify degradation via LC-MS. Stabilize with buffered solutions (pH 6–7) .
  • Light Sensitivity : Store in amber vials at -20°C; monitor photodegradation under UV/vis light .

Advanced: How can contradictory data in cytotoxicity assays across cell lines be systematically resolved?

Methodological Answer:

  • Assay Standardization : Replicate experiments in triplicate using identical cell passage numbers and culture conditions (e.g., RPMI-1640 vs. DMEM differences) .
  • Mechanistic Profiling : Perform RNA-seq on responsive vs. non-responsive cell lines to identify differential expression of target pathways (e.g., apoptosis markers) .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out unintended kinase interactions .

Basic: What in vitro models are appropriate for initial pharmacological evaluation?

Methodological Answer:

  • Cell-Based Assays : Use HEK-293 cells transfected with target receptors (e.g., GPCRs) for cAMP or calcium flux measurements .
  • Enzyme Inhibition : Test IC₅₀ values against recombinant enzymes (e.g., acetylcholinesterase) using fluorogenic substrates .
  • Permeability : Conduct Caco-2 monolayer assays to predict blood-brain barrier penetration .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

  • Scaffold Modifications : Synthesize analogs with varied substituents (e.g., replacing cyclohexene with aromatic rings) and compare activity in dose-response assays .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity, guiding rational substitutions .
  • Metabolite Identification : Perform LC-MS/MS to detect active metabolites from liver microsomal incubations, informing prodrug strategies .

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